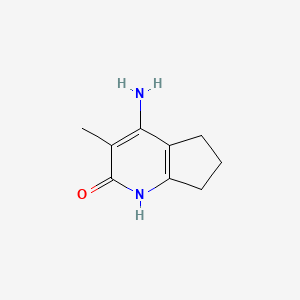
4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol is a heterocyclic compound with the molecular formula C9H12N2O It is a derivative of pyrindin, characterized by the presence of an amino group at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the intermediate hydrazone, which is then subjected to cyclization and subsequent functionalization to introduce the amino and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .
化学反应分析
Types of Reactions
4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines: These compounds share a similar heterocyclic structure but differ in functional groups and biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities, often used in medicinal chemistry.
Uniqueness
4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
属性
CAS 编号 |
5453-87-2 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC 名称 |
4-amino-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c1-5-8(10)6-3-2-4-7(6)11-9(5)12/h2-4H2,1H3,(H3,10,11,12) |
InChI 键 |
PSTOBDGUBPPQBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(CCC2)NC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)

silane](/img/structure/B14726699.png)
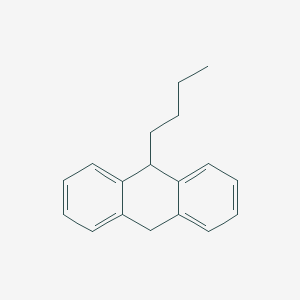
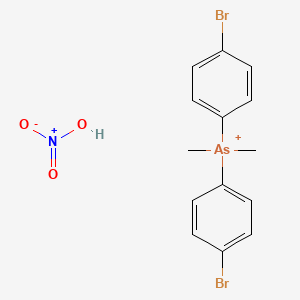
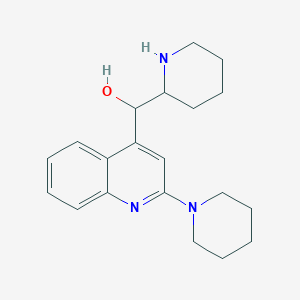
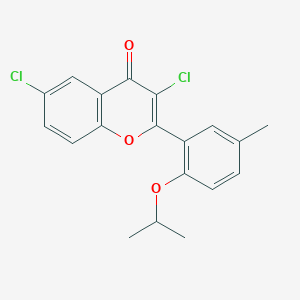
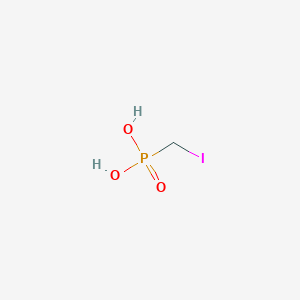

![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
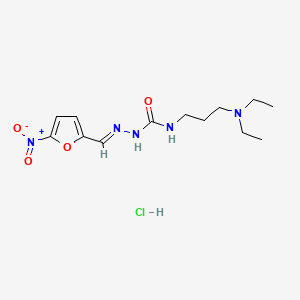
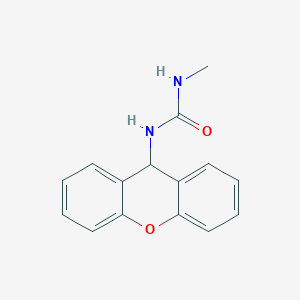
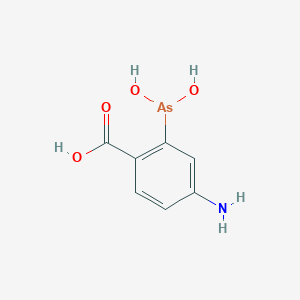
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
